tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H23N3O2 and a molecular weight of 277.36 g/mol . It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-aminopyridin-4-yloxy)piperidine with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce secondary amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules .
Medicine: In medicinal chemistry, it serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases .
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, including polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
- tert-Butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-((3-aminopyridin-4-yl)oxy)piperidine-1-carboxylate is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. This makes it particularly useful in the synthesis of specialized compounds and in research applications where specificity is crucial .
Properties
Molecular Formula |
C15H23N3O3 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-aminopyridin-4-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-5-11(6-9-18)20-13-4-7-17-10-12(13)16/h4,7,10-11H,5-6,8-9,16H2,1-3H3 |
InChI Key |
VHKAUCQIQAICIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=NC=C2)N |
Origin of Product |
United States |
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